4-Morpholinobutane-1-sulfonic acid

説明

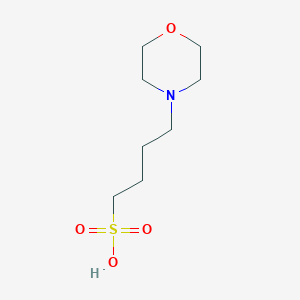

4-Morpholinobutane-1-sulfonic acid is a useful research compound. Its molecular formula is C8H17NO4S and its molecular weight is 223.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

This compound is a type of zwitterionic buffer, similar to MOPS (3-(N-morpholino)propanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid)

Mode of Action

MOBS, like other buffers, does not interact with targets in the traditional sense of binding to a receptor or enzyme. Instead, it acts by resisting changes in pH. When an acid (H+ donor) or base (H+ acceptor) is added to a solution, the buffer compound can donate or accept H+ ions to counteract the pH change .

Biochemical Pathways

By resisting pH changes, buffers like MOBS help ensure that enzymes can function properly .

Result of Action

The primary result of MOBS’s action is the maintenance of a stable pH in the solution where it is present. This can have numerous downstream effects, particularly in biological systems. For example, maintaining a stable pH can help preserve the structure and function of proteins, including enzymes, in the solution .

Action Environment

Environmental factors can influence the action of MOBS. For instance, temperature can affect the pKa of MOBS, and thus its buffering capacity. Moreover, the presence of other ions in the solution can potentially interact with MOBS and alter its buffering capacity . .

生物活性

4-Morpholinobutane-1-sulfonic acid (MOBS), also known as 4-(N-morpholino)butanesulfonic acid, is a sulfonic acid derivative of morpholine that serves primarily as a buffering agent in biological and biochemical applications. This compound is particularly valued for its ability to maintain stable pH levels in various experimental conditions. Below is a detailed exploration of its biological activity, including its chemical properties, applications, and relevant research findings.

- Chemical Formula : CHNOS

- Molecular Weight : 223.293 g/mol

- CAS Number : 115724-21-5

- Synonyms : MOBS, 4-(N-morpholino)butanesulfonic acid

Buffering Capacity

MOBS is widely used as a buffering agent due to its effective pH range (approximately 6.5 to 8.0), making it suitable for various biological systems, particularly in cell culture and electrophoresis. Its buffering capacity is crucial for maintaining the stability of proteins and enzymes during experimental procedures.

Biological Applications

- Cell Culture : MOBS is employed in cell culture media to maintain physiological pH levels, which is essential for cell viability and function.

- Electrophoresis : It is frequently used in polyacrylamide gel electrophoresis (PAGE), where it helps stabilize the pH during the separation of biomolecules.

- Protein Studies : MOBS assists in protein purification and analysis by providing a stable environment that minimizes protein denaturation.

Case Studies and Experimental Data

-

Buffering Efficacy :

- A study demonstrated that MOBS effectively maintained pH stability during the separation of urinary enantiomers using high-performance liquid chromatography (HPLC). The optimal separation conditions were achieved with a buffer containing 50 mM MOBS, showcasing its utility in analytical chemistry applications .

- Toxicological Assessments :

-

Pharmacological Insights :

- Although specific pharmacological actions of MOBS are not extensively documented, its role in biochemical assays suggests involvement in various enzymatic reactions and cellular processes. For instance, it has been implicated in studies related to purine biosynthesis where it aids in enzymatic activity .

Comparative Analysis with Other Buffers

| Buffer Name | pH Range | Molecular Weight | Applications |

|---|---|---|---|

| This compound (MOBS) | 6.5 - 8.0 | 223.293 g/mol | Cell culture, electrophoresis |

| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | Varies | General biological applications |

| Tris Buffer | 7.0 - 9.0 | Varies | Molecular biology techniques |

科学的研究の応用

Biological Buffering Agent

MOPS is primarily used as a buffering agent in biological and biochemical research. It maintains stable pH levels in various biological systems, which is crucial for enzyme activity and cellular processes.

- pH Range: MOPS is effective in the pH range of 6.5 to 7.9, making it suitable for many physiological applications .

- Applications in Electrophoresis: It is commonly employed in polyacrylamide gel electrophoresis (PAGE), a technique used to separate proteins based on their size .

Cell Culture Media

MOPS is incorporated into cell culture media to provide an optimal environment for cell growth and maintenance. Its buffering capacity helps stabilize the pH during cell culture processes, which can be affected by metabolic activities .

Molecular Biology Techniques

In molecular biology, MOPS is utilized in procedures such as:

- Reverse Transcription PCR (RT-PCR): It helps maintain the integrity of RNA during reverse transcription.

- Nucleic Acid Electrophoresis: MOPS buffers are used in agarose gel electrophoresis for DNA separation .

Pharmaceutical Formulations

MOPS is employed in the formulation of pharmaceuticals, particularly those requiring precise pH control. Its role as a stabilizer ensures the efficacy and safety of drug products.

Analytical Chemistry

In analytical chemistry, MOPS serves as a standard buffer for titrations and various spectrophotometric analyses, ensuring consistent results across experiments.

Case Study: Buffering Capacity in Protein Studies

A study published in Biochemistry demonstrated that MOPS effectively maintained pH stability during protein folding experiments, leading to improved yields of correctly folded proteins compared to other buffers like Tris .

Case Study: Cell Viability Assays

Research conducted on the effects of different buffers on cell viability showed that MOPS provided superior results in maintaining cell integrity over extended culture periods, particularly in sensitive cell lines .

Comparison with Other Buffers

| Buffer Type | Effective pH Range | Common Uses |

|---|---|---|

| MOPS | 6.5 - 7.9 | Electrophoresis, Cell Culture |

| Tris | 7.0 - 9.0 | General Biochemical Applications |

| HEPES | 7.2 - 8.2 | Cell Culture, Protein Studies |

特性

IUPAC Name |

4-morpholin-4-ylbutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c10-14(11,12)8-2-1-3-9-4-6-13-7-5-9/h1-8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWJTPBPWTSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394906 | |

| Record name | MOBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115724-21-5 | |

| Record name | MOBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of MOBS?

A1: The molecular formula of MOBS is C8H17NO4S, and its molecular weight is 223.29 g/mol.

Q2: Is there any spectroscopic data available for MOBS?

A2: While specific spectroscopic data for MOBS is not extensively discussed in the provided research papers, general characterization techniques like NMR and IR spectroscopy can be employed to analyze its structure.

Q3: What are the main applications of MOBS in scientific research?

A3: MOBS is primarily used as a buffering agent in biological and chemical research. It helps maintain a stable pH in solutions, which is crucial for various experiments and assays.

Q4: Are there any studies investigating the use of MOBS in cell culture?

A4: While the provided research papers do not directly explore MOBS's use in cell culture, it is a commonly used buffer in this field due to its biocompatibility and ability to maintain physiological pH.

Q5: Can MOBS be used in studies involving metal ions?

A5: Yes, one study used a copper-containing nanomaterial (CuHARS) to investigate its effects on human chondrocytes []. While MOBS wasn't specifically mentioned, researchers often use buffers like MOBS in such experiments to control pH and prevent metal ion precipitation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。